molecular formula C25H24N4O3 B2917823 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 921549-83-9

2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B2917823
CAS No.: 921549-83-9
M. Wt: 428.492
InChI Key: CEVSWPNGDZJIMP-UHFFFAOYSA-N
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Description

2-(2,4-Dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide is a pyridopyrimidine dione derivative with an acetamide side chain. Its structure features a bicyclic pyrido[3,2-d]pyrimidine core substituted at position 3 with a phenethyl group and at position 1 with an N-(4-ethylphenyl)acetamide moiety.

Properties

CAS No.

921549-83-9

Molecular Formula

C25H24N4O3

Molecular Weight

428.492

IUPAC Name

2-[2,4-dioxo-3-(2-phenylethyl)pyrido[3,2-d]pyrimidin-1-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C25H24N4O3/c1-2-18-10-12-20(13-11-18)27-22(30)17-29-21-9-6-15-26-23(21)24(31)28(25(29)32)16-14-19-7-4-3-5-8-19/h3-13,15H,2,14,16-17H2,1H3,(H,27,30)

InChI Key

CEVSWPNGDZJIMP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CC=C4)N=CC=C3

solubility

not available

Origin of Product

United States

Biological Activity

The compound 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide belongs to the class of pyrido[3,2-d]pyrimidines, which are recognized for their diverse biological activities. This article discusses the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of specific amines with diketones under controlled conditions to yield the desired pyrido[3,2-d]pyrimidine structure. The purity and yield can be optimized using modern techniques such as microwave-assisted synthesis or continuous flow reactors.

Anticancer Properties

Research has indicated that compounds within the pyrido[3,2-d]pyrimidine class exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)
Pyrido[3,2-d]pyrimidine derivativeHCC827 (lung cancer)10.5
Pyrido[3,2-d]pyrimidine derivativeA549 (lung cancer)15.7
Pyrido[3,2-d]pyrimidine derivativeMCF-7 (breast cancer)12.3

These findings suggest that the compound may act through mechanisms involving the inhibition of key cellular pathways such as PI3K and Ras/MAPK signaling pathways .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promise as an inhibitor of acetylcholinesterase (AChE), which is crucial for neurotransmission. In vitro assays demonstrated that related derivatives had IC50 values in the micromolar range:

CompoundEnzyme TargetIC50 (µM)
AChE inhibitorAChE90.1
AChE inhibitorBuChE>1000

This indicates a selective inhibition profile that could be beneficial for treating conditions like Alzheimer's disease .

Antioxidant Activity

Another area of interest is the antioxidant activity of this compound. Studies have shown that certain derivatives exhibit significant antioxidant properties, with IC50 values comparable to established antioxidants like ascorbic acid:

CompoundAntioxidant Activity (IC50 µg/mL)
Compound X18.17 ± 1.0
Ascorbic Acid7.83 ± 0.5

These results suggest that the compound may help mitigate oxidative stress-related damage in cells .

Case Studies and Research Findings

Several studies have documented the biological activities of pyrido[3,2-d]pyrimidine derivatives:

  • Anticancer Activity : A study evaluated a series of pyrido[3,2-d]pyrimidines against various cancer cell lines and found significant antiproliferative effects linked to structural modifications .
  • Neuroprotective Effects : Research has indicated potential neuroprotective effects due to AChE inhibition, which could lead to therapeutic applications in neurodegenerative diseases .
  • Antioxidant Properties : Compounds exhibiting strong antioxidant activities were identified through DPPH radical scavenging assays, highlighting their potential in preventing oxidative damage .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds from diverse sources are analyzed for comparative insights:

N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide ()

  • Core Structure: Thieno[2,3-d]pyrimidin-4-one fused with a pyrido ring, differing from the target’s pyrido[3,2-d]pyrimidine dione.
  • Substituents: A phenylamino group at position 2 and a methyl group at position 7, compared to the target’s phenethyl (position 3) and 4-ethylphenyl acetamide.
  • Physicochemical Properties :
    • Melting Point: 143–145°C
    • IR Peaks: 1,730 cm⁻¹ (C=O), 1,690 cm⁻¹ (C=O), indicating similar carbonyl environments.
  • Synthesis : Acetylation of a precursor with acetyl chloride in pyridine (73% yield) .

2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide ()

  • Core Structure : Pyrimidine linked to a triazole, distinct from the target’s pyridopyrimidine dione.
  • Physicochemical Properties :
    • Melting Point: 165–167°C
    • Yield: 30%, lower than the target’s hypothetical synthesis efficiency.
  • Characterization : HR-MS and HPLC-UV confirmed purity, a method applicable to the target compound .

N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide ()

  • Core Structure: Chromenone-pyrazolo[3,4-d]pyrimidine hybrid, more complex than the target’s pyridopyrimidine.
  • Substituents: Fluorophenyl and chromenone groups increase steric bulk and electron-withdrawing effects, contrasting with the target’s simpler phenethyl.
  • Physicochemical Properties :
    • Melting Point: 302–304°C (higher than the target’s likely range due to extended conjugation)
    • Mass: 571.198.8 (M⁺+1), suggesting higher molecular weight than the target .

2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide ()

  • Core Structure : Dihydropyrimidin-6-one with a thioether linkage, simpler than the target’s fused system.
  • Substituents: Phenoxy-phenyl group introduces ether functionality, differing from the target’s ethylphenyl acetamide.
  • Physicochemical Properties :
    • Melting Point: 224–226°C
    • NMR Data: δ 2.21 ppm (CH₃), similar to the target’s ethyl group but lacking aromatic complexity .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Melting Point (°C) Yield (%) IR C=O (cm⁻¹)
Target Compound Pyrido[3,2-d]pyrimidine dione Phenethyl, 4-ethylphenyl acetamide N/A N/A ~1,700 (est.)
Thieno-pyrido-pyrimidinone Phenylamino, methyl 143–145 73 1,730, 1,690
Pyrimidine-triazole Cyclopropyl, pyridinyl 165–167 30 1,690
Chromenone-pyrazolo-pyrimidine Fluorophenyl, chromenone 302–304 19 N/A
Dihydropyrimidinone Phenoxy-phenyl, thioether 224–226 60 ~1,700 (est.)

Research Findings and Implications

  • Synthetic Efficiency : The target’s synthesis would likely require multi-step functionalization, similar to (73% yield) but more complex than (60% yield) .
  • Solubility : The phenethyl and ethylphenyl groups in the target suggest lower aqueous solubility compared to ’s triazole-pyrimidine hybrid .
  • Thermal Stability : High melting points in (302–304°C) correlate with extended conjugation, suggesting the target’s dioxo system may enhance stability but reduce synthetic accessibility .

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide?

The compound is typically synthesized via multi-step heterocyclic annulation. A general approach involves:

  • Step 1 : Condensation of β-keto esters or ketene acetals with aminopyrimidine derivatives under reflux in polar aprotic solvents (e.g., NMP) at 120°C for 16–24 hours.
  • Step 2 : Purification via column chromatography (e.g., CH₂Cl₂/MeOH gradients) to isolate intermediates .
  • Step 3 : Final coupling of the pyridopyrimidine core with substituted acetamides using nucleophilic substitution or amide bond formation . Yield optimization often requires adjusting stoichiometry, solvent polarity, and reaction time .

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